molecular formula C21H22N10O4 B140315 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-31-1

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B140315
CAS No.: 142038-31-1
M. Wt: 478.5 g/mol
InChI Key: ATNHUXHBJPMSBV-YNEHKIRRSA-N
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Description

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C21H22N10O4 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to interact with cellular components, leading to changes in cellular processes .

Mode of Action

The compound is known to alter autophagosome maturation, a crucial cellular process involved in the degradation and recycling of cellular components . It inhibits the acidification of lysosomes, which is a critical step in autophagosome maturation .

Biochemical Pathways

The compound affects the lipid metabolism pathway within cells. Exposure to the compound leads to a significant upregulation of many phospholipids and sphingolipids . These lipids are essential components of cellular membranes and play crucial roles in various cellular functions, including signal transduction and cell recognition .

Pharmacokinetics

It is known that the compound is primarily produced during high-temperature meat or fish cooking, suggesting that it can be absorbed through the diet .

Result of Action

The compound’s action results in a decrease in the expression of pluripotency-associated proteins in mouse embryonic stem cells (ESCs) . This suggests that the compound may have an impact on cellular differentiation and development processes.

Action Environment

Environmental factors, such as the temperature of food cooking, can influence the production and therefore the exposure to this compound . High-temperature cooking of meat or fish is known to produce this compound . Therefore, dietary habits and cooking methods can significantly influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline are complex. The bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This process leads to the formation of DNA adducts, primarily at the C-8 position of deoxyguanosine .

Cellular Effects

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has significant effects on cellular processes. It has been shown to cause DNA damage, leading to mutations and potentially contributing to the development of cancer

Molecular Mechanism

The molecular mechanism of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its interaction with DNA. After bioactivation, it forms adducts with the C-8 position of deoxyguanosine in DNA . This adduct formation can interfere with normal DNA replication and transcription processes, leading to mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline can change over time. Studies have shown that this compound forms DNA adducts in a dose-dependent manner

Dosage Effects in Animal Models

The effects of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in animal models vary with dosage. High doses of this compound have been associated with increased DNA adduct formation and mutagenesis . The specific threshold effects and potential toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is involved in several metabolic pathways. Its bioactivation involves the enzymes cytochrome P450s and NAT2

Transport and Distribution

It is known that after bioactivation, this compound can form adducts with DNA, suggesting that it can penetrate cellular membranes and reach the nucleus .

Subcellular Localization

The subcellular localization of N2-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline is primarily in the nucleus due to its interaction with DNA

Properties

IUPAC Name

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHUXHBJPMSBV-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931315
Record name 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142038-31-1
Record name Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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